molecular formula C5H6N2O4S B13995040 1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid

1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13995040
M. Wt: 190.18 g/mol
InChI Key: AMKXTGBOWXWXEG-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the desired carboxylic acid product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A related compound with a similar sulfonyl group but different reactivity and applications.

    Pyrazole-3-carboxylic acid: A compound with a similar pyrazole ring but lacking the methylsulfonyl group.

Uniqueness

1-(Methylsulfonyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

1-methylsulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O4S/c1-12(10,11)7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9)

InChI Key

AMKXTGBOWXWXEG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C(=O)O

Origin of Product

United States

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